16alpha-Butyloxyprednisolone (Budenoside IMpurity)
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Overview
Description
16alpha-Butyloxyprednisolone, also known as Budesonide Impurity I, is a non-halogenated glucocorticoid impurity of Budesonide. It is primarily used in the local treatment of lung diseases. The compound has a molecular formula of C25H34O7 and a molecular weight of 446.53 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha-Butyloxyprednisolone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents like chloroform, DMSO, and methanol .
Industrial Production Methods
Industrial production of 16alpha-Butyloxyprednisolone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in a solid form and stored under inert atmosphere at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
16alpha-Butyloxyprednisolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 16alpha-Butyloxyprednisolone. These derivatives are often used as intermediates in the synthesis of other glucocorticoids .
Scientific Research Applications
16alpha-Butyloxyprednisolone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Budesonide impurities.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in treating lung diseases.
Industry: Used in the quality control and validation of Budesonide production processes
Mechanism of Action
The mechanism of action of 16alpha-Butyloxyprednisolone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of anti-inflammatory genes. The compound primarily targets pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Budesonide: The parent compound, used in the treatment of asthma and other inflammatory conditions.
16alpha-Hydroxyprednisolone: Another impurity of Budesonide with similar properties.
Budesonide Related Compound G: A structurally similar compound used as a reference standard
Uniqueness
16alpha-Butyloxyprednisolone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its non-halogenated nature makes it less likely to cause certain side effects associated with halogenated glucocorticoids .
Properties
Molecular Formula |
C25H34O7 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[(8R,9S,10R,11R,13S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate |
InChI |
InChI=1S/C25H34O7/c1-4-5-21(30)32-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31)19(29)13-26/h8-10,16-18,20,22,26,28,31H,4-7,11-13H2,1-3H3/t16-,17?,18-,20-,22-,23+,24+,25-/m1/s1 |
InChI Key |
MNVQDRXNQLFAHB-CXXJUPPZSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1CC2[C@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C |
Canonical SMILES |
CCCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C |
Origin of Product |
United States |
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